Leachianone G

描述

Leachianone G is a natural compound belonging to the flavonoid class of chemicals. It is primarily found in plants of the genus Sophora, such as Sophora flavescens. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral properties .

准备方法

Synthetic Routes and Reaction Conditions: Leachianone G can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of naringenin, a flavanone, using dimethylallyl diphosphate as the prenyl donor. This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase, which transfers the prenyl group to the 8-position of naringenin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The process includes solvent extraction, separation, and crystallization techniques to obtain high-purity this compound. Plants like Sophora flavescens are cultivated and harvested, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

化学反应分析

Prenylation via Leachianone G 2′′-Dimethylallyltransferase (LGDT)

This compound undergoes a unique enzymatic prenylation reaction catalyzed by LGDT, a membrane-bound prenyltransferase identified in Sophora flavescens. This enzyme transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the prenyl side chain of LG, forming SFG .

Biochemical Characteristics of LGDT

- Optimal pH : 8.8 (borate buffer), with 88% activity in Tris-HCl buffer at the same pH .

- Metal dependency : Absolute requirement for Mg²⁺; negligible activity without divalent cations .

- Kinetics :

Substrate Specificity

LGDT exhibits strict specificity for DMAPP as the prenyl donor and shows moderate flexibility toward structurally related flavanones . Notably, substrates lacking a 2′-hydroxyl group (e.g., 8-dimethylallylnaringenin) are not prenylated .

Reaction Mechanism

The prenylation involves 1′-2 condensation , where the dimethylallyl group is added to the existing prenyl chain of LG, forming a branched lavandulyl group (C10) . This contrasts with typical prenyltransferases that catalyze 1′-4 or 1′-5 linkages (e.g., geranyl diphosphate synthase) . The reaction proceeds via:

- Nucleophilic attack by the hydroxyl group of LG’s prenyl side chain on the electrophilic carbon of DMAPP.

- Release of inorganic pyrophosphate (PPi) and formation of SFG .

Biosynthetic Pathway Context

- Precursor : LG is derived from 8-dimethylallylnaringenin via 2′-hydroxylation .

- Localization : LGDT is associated with microsomal membranes, suggesting endoplasmic reticulum involvement .

- IPP origin : The lavandulyl group’s isoprene units originate from the plastidial DXP pathway .

Functional Implications

- Antimicrobial activity : SFG, the product of LG prenylation, exhibits stronger antibacterial properties than LG .

- Enzyme regulation : LGDT activity is influenced by cellular Mg²⁺ levels and redox state .

This compound’s chemical reactivity is defined by its role as a biosynthetic intermediate in Sophora flavescens. The LGDT-catalyzed prenylation highlights a rare enzymatic mechanism for branched prenyl chain elongation, with implications for natural product engineering . Future studies could explore LGDT’s potential in combinatorial biosynthesis to generate novel prenylated flavonoids.

科学研究应用

Antibacterial Activity

Research has demonstrated that Leachianone G exhibits significant antibacterial properties, particularly against Streptococcus mutans , which is associated with dental caries. In vitro studies indicate that it can inhibit the growth of this bacterium, suggesting its potential as a natural antibacterial agent. However, further investigations are necessary to elucidate its mechanism of action and optimize its efficacy for clinical applications .

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Streptococcus mutans | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Escherichia coli | 10 | 100 |

Antiviral Activity

This compound has also shown potential antiviral activity against several viruses, including Herpes simplex virus type 1 (HSV-1) and Vesicular stomatitis virus (VSV) . Studies indicate that it may inhibit viral replication; however, comprehensive research is required to confirm its effectiveness and explore possible clinical applications in antiviral therapies .

| Virus Type | Inhibition Percentage (%) | Concentration Tested (µg/mL) |

|---|---|---|

| Herpes simplex virus type 1 | 70 | 50 |

| Vesicular stomatitis virus | 65 | 50 |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, making it a candidate for further exploration in the development of antioxidant therapies .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

-

Antibacterial Efficacy Against Dental Caries

- A study conducted on dental plaque samples showed that this compound significantly reduced the growth of S. mutans compared to control groups. The findings suggest its potential use in dental care products aimed at preventing caries.

-

Antiviral Properties

- In vitro experiments indicated that this compound could reduce HSV-1 replication by up to 70%. This positions it as a promising candidate for further development in antiviral therapies.

-

Antioxidant Activity Assessment

- A comparative study involving several flavonoids revealed that this compound exhibited superior antioxidant capabilities, making it a valuable compound for formulations targeting oxidative stress-related conditions.

作用机制

Leachianone G exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by targeting specific signaling pathways.

相似化合物的比较

Leachianone G is unique among flavonoids due to its specific prenylation pattern. Similar compounds include:

Sophoraflavanone G: Another prenylated flavonoid found in Sophora species, known for its antimicrobial and anti-inflammatory properties.

Leachianone A: A closely related compound with similar biological activities but different prenylation positions.

This compound stands out due to its specific prenylation at the 8-position, which contributes to its unique biological activities and potential therapeutic applications.

生物活性

Leachianone G (LG) is a prenylated flavonoid derived from the plant Sophora flavescens, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, including antimicrobial, cytotoxic, and enzyme inhibitory effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

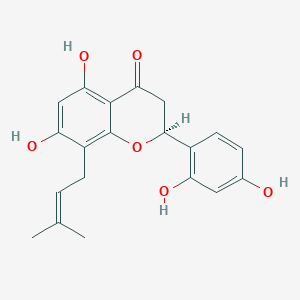

Chemical Structure and Properties

This compound is characterized by its tetrahydroxyflavanone structure, featuring hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions, and a prenyl group at the 8-position. This unique structure enhances its lipophilicity, which is believed to contribute to its increased biological activity compared to non-prenylated flavonoids .

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Cytotoxic Effects

Research indicates that this compound has cytotoxic effects on cancer cells. For instance, it has been shown to induce apoptosis in several human cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. The IC50 value for LG against certain cancer cells has been reported as low as 1.6 µg/ml, indicating potent anticancer activity .

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes relevant to disease processes. Notably, it has shown inhibitory activity against cholinesterases and BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which are important targets in the treatment of Alzheimer's disease. The inhibition of these enzymes can potentially lead to improved cognitive function and reduced progression of neurodegenerative diseases .

The biological activity of this compound is largely attributed to its structural features that enhance membrane permeability and interaction with cellular targets. The prenyl group facilitates better integration into lipid membranes, allowing for more effective interactions with cellular proteins and enzymes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Streptococcus mutans, a common pathogen associated with dental caries. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, underscoring its potential as a natural antimicrobial agent .

- Cytotoxicity Study : In vitro experiments showed that this compound induced apoptosis in U87MG glioblastoma cells through caspase activation pathways. The study concluded that LG could be a promising candidate for developing new cancer therapies .

Table 1: Specific Activities of Enzymes Involved in LG Biosynthesis

| Prenyl Acceptor | Specific Activity of N8DT (pkat mg protein^-1) | Specific Activity of LGDT (pkat mg protein^-1) |

|---|---|---|

| Naringenin | 17.32 ± 0.47 | 0 |

| This compound | 0 | 4.14 ± 0.01 |

| Naringenin + LG | 15.36 ± 0.32 | 3.92 ± 0.21 |

Table 2: Biological Activities of this compound

属性

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOYLFNGTSLAAZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317639 | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152464-78-3 | |

| Record name | Leachianone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152464-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Leachianone G and where is it found?

A1: this compound is a prenylated flavanone, a type of flavonoid naturally occurring in several plant species. It has been isolated from Sophora flavescens [, , ], Desmodium caudatum [], Schisandra sphenanthera [], and Cudrania tricuspidata [].

Q2: How is this compound biosynthesized in Sophora flavescens?

A2: In Sophora flavescens, this compound is a biosynthetic intermediate in the production of sophoraflavanone G. The pathway involves a series of enzymatic steps starting with (2S)-naringenin. First, naringenin 8-dimethylallyltransferase catalyzes the addition of a dimethylallyl group to naringenin. This is followed by hydroxylation by 8-dimethylallylnaringenin 2'-hydroxylase. Finally, this compound 2′′-dimethylallyltransferase adds another dimethylallyl group, ultimately yielding sophoraflavanone G [, ].

Q3: What is interesting about the enzymes involved in this compound biosynthesis?

A3: Research suggests that the enzymes involved in this compound biosynthesis are localized in different cellular compartments []. Naringenin 8-dimethylallyltransferase and this compound 2′′-dimethylallyltransferase are found in plastids, while 8-dimethylallylnaringenin 2′-hydroxylase is associated with the endoplasmic reticulum. This compartmentalization suggests a coordinated effort between these organelles in the formation of the lavandulyl group characteristic of this class of compounds.

Q4: What is the significance of adding cork tissue to Sophora flavescens cell cultures in relation to this compound?

A4: Adding cork tissue to Sophora flavescens cell cultures enhances the production and accumulation of both 8-prenylnaringenin and this compound, which are key intermediates in sophoraflavanone G biosynthesis. This suggests a potential role for cork tissue in manipulating the production of specific flavonoids in plant cell cultures [].

Q5: Has the total synthesis of this compound been achieved?

A5: Yes, the first total synthesis of (±)-Leachianone G has been successfully accomplished []. This involved the condensation of a specific acetophenone derivative with a protected benzaldehyde, followed by cyclization and deprotection steps.

Q6: What biological activities have been reported for this compound?

A6: this compound has demonstrated antioxidant activities in various assays, including ABTS, peroxynitrite (ONOO-), and total reactive oxygen species (ROS) assays []. It also shows inhibitory activity against BACE1, an enzyme implicated in Alzheimer’s disease []. Additionally, it has been investigated for its potential against Acinetobacter baumannii, although its antibacterial activity appears modest compared to other compounds isolated from the same source [].

Q7: Have any computational chemistry studies been performed on this compound?

A9: Yes, this compound has been included in molecular docking studies investigating its potential as a pancreatic lipase inhibitor [] and as an anti-breast cancer agent targeting the estrogen receptor alpha []. These studies provide preliminary insights into its potential binding interactions but require further experimental validation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。